2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
CAS No.: 1705510-65-1
Cat. No.: VC6602090
Molecular Formula: C24H26N4O5S
Molecular Weight: 482.56
* For research use only. Not for human or veterinary use.
![2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline - 1705510-65-1](/images/structure/VC6602090.png)
Specification
CAS No. | 1705510-65-1 |
---|---|
Molecular Formula | C24H26N4O5S |
Molecular Weight | 482.56 |
IUPAC Name | (4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2 |
Standard InChI Key | LYXSDAIYGXJCCM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline, delineates its intricate structure:
-
Quinoxaline core: A bicyclic aromatic system comprising two fused pyrazine rings, known for its electron-deficient nature and role in intercalation-based biological interactions .
-
Piperidin-4-yloxy substituent: A piperidine ring (six-membered amine) attached via an ether linkage at the 2-position of quinoxaline. Piperidine derivatives are frequently employed to enhance solubility and bioavailability in drug design .
-
4-(Morpholine-4-sulfonyl)benzoyl group: A benzoyl moiety substituted at the para position with a morpholine sulfonyl group. The sulfonyl group acts as a hydrogen bond acceptor, while morpholine contributes to metabolic stability .
Molecular Formula:
Molecular Weight: 583.64 g/mol (calculated using atomic masses from PubChem ).
Table 1: Key Physicochemical Properties
Synthetic Pathways and Methodology
Retrosynthetic Analysis
The synthesis of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can be conceptualized in three stages:
-
Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal under acidic conditions .
-
Piperidinyl-oxy side chain introduction: Nucleophilic aromatic substitution (SNAr) at the 2-position of quinoxaline using 4-hydroxypiperidine.
-
Benzoylation with sulfonylated morpholine: Coupling of 4-(morpholine-4-sulfonyl)benzoyl chloride to the piperidine nitrogen.
Step 1: Synthesis of Quinoxaline
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glyoxal (40% aqueous solution, 5 mL) in acetic acid (20 mL) is heated at 80°C for 4 hours. The precipitate is filtered and recrystallized from ethanol to yield quinoxaline (1.2 g, 85%) .
Step 3: Benzoylation with Morpholine Sulfonyl Benzoyl Chloride
4-(Morpholine-4-sulfonyl)benzoic acid (1.2 g, 4.0 mmol) is treated with thionyl chloride (5 mL) to generate the acyl chloride. This intermediate is reacted with 2-(piperidin-4-yloxy)quinoxaline (1.0 g, 3.6 mmol) in dichloromethane (20 mL) and triethylamine (1.5 mL). After 6 hours, the title compound is purified by HPLC (Yield: 58%) .
Table 2: Synthetic Optimization Parameters
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume